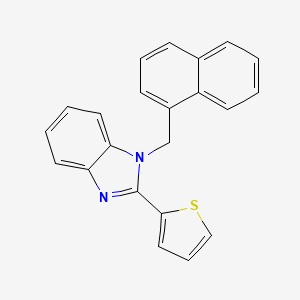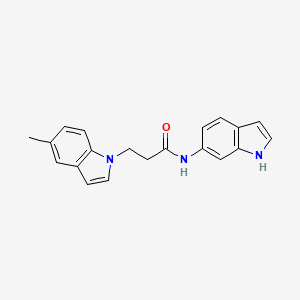![molecular formula C21H23ClN2 B10983226 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole](/img/structure/B10983226.png)
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a hexyl group and a 4-chlorophenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Hexyl Group: The hexyl group is introduced via alkylation, using hexyl halides in the presence of a base such as potassium carbonate.
Addition of 4-Chlorophenyl Ethenyl Moiety: The final step involves the Heck reaction, where the benzimidazole derivative is coupled with 4-chlorostyrene in the presence of a palladium catalyst and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Ethyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential as anticancer agents. The presence of the benzimidazole core, which is known for its bioactivity, combined with the 4-chlorophenyl group, enhances its pharmacological properties.
Industry
Industrially, this compound can be used in the development of new polymers and materials with specific electronic properties. Its structural features allow for the creation of materials with high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole core can bind to DNA, inhibiting the replication of microorganisms. Additionally, the compound can disrupt cell membrane integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-2-(4-bromophenyl)ethenyl]-1-hexyl-1H-benzimidazole
- 2-[(E)-2-(4-fluorophenyl)ethenyl]-1-hexyl-1H-benzimidazole
- 2-[(E)-2-(4-methylphenyl)ethenyl]-1-hexyl-1H-benzimidazole
Uniqueness
Compared to its analogs, 2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexyl-1H-benzimidazole is unique due to the presence of the chlorine atom, which can significantly influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of semiconductors and other electronic materials.
Properties
Molecular Formula |
C21H23ClN2 |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-hexylbenzimidazole |
InChI |
InChI=1S/C21H23ClN2/c1-2-3-4-7-16-24-20-9-6-5-8-19(20)23-21(24)15-12-17-10-13-18(22)14-11-17/h5-6,8-15H,2-4,7,16H2,1H3/b15-12+ |
InChI Key |
QMUUABTZMYZTEN-NTCAYCPXSA-N |
Isomeric SMILES |
CCCCCCN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2N=C1C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzoate](/img/structure/B10983151.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B10983159.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(piperidin-1-yl)phenyl]propanamide](/img/structure/B10983163.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10983168.png)

![N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B10983184.png)



![N-(5,6-Dihydro-4H-cyclopenta[D][1,3]thiazol-2-YL)-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B10983213.png)

![2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B10983216.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B10983217.png)
![N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983233.png)
